molecular formula C23H18O7 B14881055 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate

Cat. No.: B14881055
M. Wt: 406.4 g/mol
InChI Key: FPPYWTWPAVYHDN-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a 3,4-dimethoxyphenyl group, a methyl group, and a furan-2-carboxylate moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, followed by the introduction of the 3,4-dimethoxyphenyl group, the methyl group, and the furan-2-carboxylate moiety. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.

Chemical Reactions Analysis

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents and conditions.

    Hydrolysis: The ester moiety in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: The compound may be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate can be compared with other similar compounds, such as:

    3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate: This compound has a similar structure but differs in the position of the methyl group.

    2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5-methoxyphenyl furan-2-carboxylate: This compound has a different substitution pattern on the chromen-2-one core.

    Ethyl 6,7-dimethoxy-2’,3’,5’,6’-tetrahydro-3H-spiro[isoquinoline-4,4’-pyran]-1-carboxylate: This compound contains a spirotetrahydropyran fragment and different substituents on the heterocyclic ring.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H18O7

Molecular Weight

406.4 g/mol

IUPAC Name

[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] furan-2-carboxylate

InChI

InChI=1S/C23H18O7/c1-13-16-8-7-15(29-22(24)18-5-4-10-28-18)12-19(16)30-23(25)21(13)14-6-9-17(26-2)20(11-14)27-3/h4-12H,1-3H3

InChI Key

FPPYWTWPAVYHDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CO3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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